4-Ethoxy-2-methylpyridine
Overview
Description
4-Ethoxy-2-methylpyridine is a chemical compound with the molecular formula C8H11NO . It is used in various applications, including as an electrolyte additive in dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 2-pyridine nucleophiles, such as 4-Ethoxy-2-methylpyridine, has been a challenging task in traditional cross-coupling reactions . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-2-methylpyridine is characterized by a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Chemical Reactions Analysis
4-Ethoxy-2-methylpyridine has been used as an electrolyte additive in dye-sensitized solar cells . The addition of 4-Ethoxy-2-methylpyridine to the electrolyte of dye-sensitized solar cells has been shown to improve the open-circuit photovoltage .
Scientific Research Applications
Solar Cell Efficiency Improvement
4-Ethoxy-2-methylpyridine (EOP), as an electrolyte additive, significantly enhances the performance of dye-sensitized solar cells. When added to the electrolyte, EOP shifts the flatband potential of the TiO2 electrode negatively and improves the interfacial recombination rate at the TiO2 electrode/dye/electrolyte interfaces. This leads to an increase in the open-circuit photovoltage, primarily due to the negative shift of the TiO2 conduction band, which is a major determinant of the open-circuit photovoltage. However, the addition of EOP results in a decrease in the short-circuit current due to slower dye regeneration and reduced catalytic activity of the counter electrode for triiodide reduction (Xiong Yin et al., 2008).
Thermally Induced Rearrangement
EOP and its analogues undergo rearrangement to N-alkylpyridones under flash vacuum pyrolysis (FVP) conditions, indicating a potential route for chemical synthesis and structural modification. Ethoxy derivatives display both ethyl migration and elimination of ethylene, showcasing the versatility of EOP in chemical reactions and its potential for creating diverse chemical structures (T. Lister et al., 2003).
Antimicrobial Activity
2-Amino-4-ethoxycarbonylpyridine, a derivative of EOP, was used to synthesize 4-substituted-N1-2-pyridylsulfanilamide derivatives to assess their antimicrobial activity. These compounds showed no significant effect against tested organisms except for a noticeable inhibition of B. subtilis, highlighting a specific area of antibacterial research related to EOP derivatives (O. A. El-Salam & S. F. Mohamed, 2005).
Synthesis of Functionalized Materials
EOP derivatives have been employed in the synthesis of terpyridines modified at the 4'-position with various functionalities. These synthesized compounds form the basis for developing new functional materials, such as polymerizable bis-terpyridyl metal-ion complexes, demonstrating the chemical utility of EOP in material science (P. Andres et al., 2003).
Influence on Molecular Structure and Reactivity
The interaction of EOP derivatives with trimethylplatinum(IV) iodide produces mononuclear complexes that, upon further reaction, form dinuclear complexes. These findings are crucial for understanding the electronic and steric influences of pyridine substituents on molecular structure and reactivity, providing insights into the design of new catalytic and electronic materials (B. Ghosh et al., 2015).
Future Directions
properties
IUPAC Name |
4-ethoxy-2-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRLEUGQNBAWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595891 | |
Record name | 4-Ethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylpyridine | |
CAS RN |
18615-87-7 | |
Record name | 4-Ethoxy-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18615-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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